O-Desethyl-O-propyl Methisosildenafil-d4
CAS No.:
Cat. No.: VC0209140
Molecular Formula: C₂₄H₃₀D₄N₆O₄S
Molecular Weight: 506.65
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₄H₃₀D₄N₆O₄S |
---|---|
Molecular Weight | 506.65 |
Introduction
Chemical Structure and Properties
O-Desethyl-O-propyl Methisosildenafil-d4 is a deuterium-labeled analog of a sildenafil derivative, specifically modified with four deuterium atoms to enhance its analytical utility. The compound features a modified piperazine ring structure with deuterium atoms strategically positioned to maintain similar physicochemical properties to the non-deuterated version while providing distinct mass spectrometric signatures.
Basic Chemical Information
O-Desethyl-O-propyl Methisosildenafil-d4 is characterized by specific chemical parameters that define its identity and purity as a research standard. The compound has a precisely defined molecular structure represented by its chemical formula and associated identifying numbers used in chemical databases and commercial catalogs.
The compound possesses the following chemical identifiers and properties:
Parameter | Value |
---|---|
CAS Number | 1391053-82-9 (unlabeled) |
Molecular Formula | C24H30D4N6O4S |
Molecular Weight | 506.65 g/mol |
Physical State | Solid (powder) |
Purity Standard | >95% (HPLC) |
The molecular structure consists of a pyrazolopyrimidine core with specific functional group modifications, including a propyl substitution instead of an ethyl group, and deuterium incorporation at strategic positions . This unique structural configuration makes it valuable for research applications requiring isotopic differentiation from endogenous compounds.
Research Applications and Significance
O-Desethyl-O-propyl Methisosildenafil-d4 serves as a crucial tool in pharmaceutical research, particularly in the study of phosphodiesterase inhibitors and their metabolites. The compound's deuterated nature makes it invaluable for various analytical and research applications that require precise tracking of molecular behavior in complex biological matrices.
Analytical Standard Applications
As a deuterated reference standard, O-Desethyl-O-propyl Methisosildenafil-d4 plays a vital role in analytical chemistry, particularly in the detection and quantification of adulterants in dietary supplements and counterfeit medications. The compound's deuterium labeling creates a mass shift that allows it to function as an internal standard in mass spectrometry applications.
The stable isotope labeling ensures precise and reliable data generation, reducing background interference in analytical applications such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy . This capability is particularly valuable in forensic and regulatory testing laboratories that monitor illicit phosphodiesterase inhibitors in products marketed as "natural" sexual enhancement supplements.
Pharmacokinetic and Metabolic Studies
Deuterated compounds like O-Desethyl-O-propyl Methisosildenafil-d4 are essential tools for investigating drug metabolism and pharmacokinetics. The strategic incorporation of deuterium atoms allows researchers to trace the metabolic fate of the parent compound with high specificity and sensitivity.
In pharmacokinetic studies, the compound provides researchers with enhanced accuracy in tracing and quantifying drug behavior in biological systems . This precision is particularly valuable when studying compounds that undergo complex metabolic transformations, as the deuterium labeling creates distinctive mass spectral patterns that can be readily differentiated from endogenous metabolites.
Supplier | Product Code | Package Size | Price | Availability | Purity |
---|---|---|---|---|---|
Aladdin Scientific | O356152 | 1mg | $698.90 | 8-12 weeks lead time | Not specified |
LGC Standards | TRC-D289495 | Neat (custom sizing) | Quote required | Made to order | >95% (HPLC) |
Synthesis and Production Methods
The production of O-Desethyl-O-propyl Methisosildenafil-d4 involves sophisticated synthesis techniques that incorporate deuterium atoms at specific positions in the molecular structure. While the exact synthetic routes employed by commercial suppliers are often proprietary, the general approach involves several key steps that ensure proper deuterium incorporation and structural modification.
Deuterium Incorporation Strategies
The synthesis of deuterated compounds like O-Desethyl-O-propyl Methisosildenafil-d4 requires specialized techniques to incorporate deuterium atoms at specific positions. This typically involves using deuterated starting materials or reagents to introduce the isotopic labels at the desired locations.
For tetradeuterio compounds like O-Desethyl-O-propyl Methisosildenafil-d4, the strategic placement of deuterium atoms often focuses on positions that are metabolically stable or that provide the most useful mass spectral fragmentation patterns for analytical applications. The piperazine ring is a common target for deuteration in these types of compounds, as evidenced by related structures that feature deuterium labeling at the 2,2,6,6-positions of the piperazine moiety .
Comparison with Related Compounds
O-Desethyl-O-propyl Methisosildenafil-d4 is part of a broader family of sildenafil analogs and derivatives, many of which have been developed for research and analytical purposes. Understanding the relationships between these compounds provides valuable context for researchers working with these materials.
Relationship to Methisosildenafil and Sildenafil
O-Desethyl-O-propyl Methisosildenafil-d4 is structurally related to both Methisosildenafil and the more widely known pharmaceutical compound sildenafil. The key differences lie in specific structural modifications and the incorporation of deuterium atoms.
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
O-Desethyl-O-propyl Methisosildenafil-d4 | C24H30D4N6O4S | 506.65 | Four deuterium atoms, propyl substitution, desethylated |
Methisosildenafil-d4 | C23H28D4N6O4S | Not provided | Four deuterium atoms on piperazine ring |
Methisosildenafil | C23H32N6O4S | Not provided | Non-deuterated analog of Methisosildenafil-d4 |
Sildenafil | C22H30N6O4S | Not provided | Original PDE5 inhibitor structure |
Advantages of Deuterated Analogs
Deuterated compounds like O-Desethyl-O-propyl Methisosildenafil-d4 offer several distinct advantages for research applications compared to their non-deuterated counterparts. These benefits stem primarily from the unique properties of the deuterium atom and its effects on molecular behavior.
The primary advantages include:
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Enhanced stability due to the kinetic isotope effect, which can reduce the rate of certain metabolic reactions
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Distinctive mass spectral patterns that enable clear differentiation from non-deuterated analogs
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Utility as internal standards in quantitative analysis, providing improved accuracy and precision
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Reduced background interference in mass spectrometry applications, leading to lower detection limits
These advantages make deuterated compounds invaluable tools in pharmaceutical research, particularly for metabolic studies and analytical method development. The specific deuteration pattern in O-Desethyl-O-propyl Methisosildenafil-d4 has been designed to maximize these benefits for its intended research applications.
The continued development and application of specialized compounds like O-Desethyl-O-propyl Methisosildenafil-d4 points to several promising research directions. These future investigations may further expand our understanding of both the analytical applications and the broader pharmacological implications of these deuterated reference standards.
Advanced Analytical Applications
Ongoing advancements in analytical instrumentation and methodologies continue to create new opportunities for the application of deuterated standards like O-Desethyl-O-propyl Methisosildenafil-d4. These developments may include more sensitive detection methods, improved separation techniques, and novel approaches to data analysis that maximize the value of isotopically labeled reference materials.
The increasing regulatory focus on adulterants in dietary supplements and counterfeit pharmaceuticals creates growing demand for high-quality reference standards. Future research may expand the application of O-Desethyl-O-propyl Methisosildenafil-d4 and related compounds in regulatory testing programs and quality control protocols for consumer protection.
Expanded Pharmacological Investigations
While O-Desethyl-O-propyl Methisosildenafil-d4 is primarily employed as an analytical tool, future research may explore broader pharmacological aspects of this compound class. These investigations could potentially include:
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Detailed metabolic pathway studies using advanced mass spectrometry techniques
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Investigation of potential off-target interactions, including effects on dopamine receptor systems
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Structure-activity relationship studies to better understand the pharmacological profiles of sildenafil derivatives
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Development of improved therapeutic agents based on insights gained from deuterated analog studies
These research directions reflect the ongoing scientific interest in phosphodiesterase inhibitors and their derivatives, both as therapeutic agents and as subjects of fundamental pharmacological research.
O-Desethyl-O-propyl Methisosildenafil-d4 represents an important specialized chemical tool in the arsenal of pharmaceutical research and analytical chemistry. As a deuterated reference standard, it offers significant advantages for mass spectrometric analysis, metabolic studies, and quality control applications related to phosphodiesterase inhibitors.
The compound's unique structural features, including its four strategically placed deuterium atoms and modified piperazine ring structure, make it particularly valuable for specific research applications requiring highly sensitive and selective analytical methods. While its commercial availability is limited and subject to significant restrictions, this reflects its specialized nature and the sophisticated production methods required for its synthesis.
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